(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol
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Overview
Description
(5-(Aminomethyl)bicyclo[322]nonan-1-yl)methanol is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the Diels-Alder reaction, which forms the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: Both the aminomethyl and hydroxymethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the aminomethyl group would yield a primary amine.
Scientific Research Applications
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other polar interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the arrangement of functional groups.
Bicyclo[2.2.2]octanes: These compounds have a smaller bicyclic core and different chemical properties.
Uniqueness
(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]methanol |
InChI |
InChI=1S/C11H21NO/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h13H,1-9,12H2 |
InChI Key |
POMAPSPQLHRFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)CO)CN |
Origin of Product |
United States |
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